
Spectroscopic Data of 3-(5-Methyl-2-
furyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-(5-Methyl-2-furyl)benzaldehyde

Cat. No.: B1362213 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

aromatic aldehyde, 3-(5-Methyl-2-furyl)benzaldehyde. The document is intended for

researchers, scientists, and professionals in the field of drug development and fine chemical

synthesis. While direct experimental spectra for this specific compound are not readily available

in the public domain, this guide compiles predicted data based on the analysis of structurally

similar compounds. The methodologies for obtaining such data are also detailed.

Chemical Structure and Properties
Compound Name: 3-(5-Methyl-2-furyl)benzaldehyde Molecular Formula: C₁₂H₁₀O₂ Molecular

Weight: 186.21 g/mol Appearance: Predicted to be a solid at room temperature.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 3-(5-Methyl-2-furyl)benzaldehyde. These

predictions are derived from the known spectral characteristics of related compounds such as

benzaldehyde, 3-methylbenzaldehyde, furan, and 2-furaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

aldehydic proton, the aromatic protons on the benzene ring, the furan ring protons, and the
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methyl group protons.

Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity Notes

Aldehydic-H 9.9 - 10.1 Singlet

Highly deshielded

proton characteristic

of an aldehyde.

Benzaldehyde-H

(ortho to -CHO)
7.8 - 8.0 Multiplet

Deshielded by the

electron-withdrawing

aldehyde group.

Benzaldehyde-H

(other)
7.4 - 7.7 Multiplet

Complex splitting

pattern due to

coupling with other

ring protons.

Furan-H (position 3) 6.2 - 6.4 Doublet

Furan-H (position 4) 6.1 - 6.3 Doublet

Methyl-H 2.3 - 2.5 Singlet

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will feature a characteristic

downfield signal for the carbonyl carbon of the aldehyde.

Carbon
Predicted Chemical Shift (δ,

ppm)
Notes

Carbonyl-C 190 - 195
Most downfield signal,

characteristic of an aldehyde.

Aromatic/Furan-C 110 - 160

Multiple signals corresponding

to the different carbon

environments in the aromatic

and furan rings.

Methyl-C 13 - 15
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Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl

group and the aromatic C-H and C=C bonds.

Functional Group
Predicted Wavenumber

(cm⁻¹)
Intensity

C-H (aromatic/furan) 3100 - 3000 Medium

C-H (aldehyde) 2850 - 2750 Medium, often two bands

C=O (aldehyde) 1710 - 1685 Strong

C=C (aromatic/furan) 1600 - 1450 Medium to Strong

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to yield a molecular ion peak and

characteristic fragmentation patterns.

m/z Predicted Identity Notes

186 [M]⁺ Molecular ion peak.

185 [M-H]⁺
Loss of the aldehydic

hydrogen.

157 [M-CHO]⁺ Loss of the formyl group.

91 [C₇H₇]⁺

Tropylium ion, a common

fragment in compounds with a

benzyl moiety.

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data outlined

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Data Acquisition:

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio. Use a standard pulse program.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number

of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid sample directly onto the center of the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Instrument: A Fourier-Transform Infrared Spectrometer equipped with a diamond or

germanium ATR accessory.

Procedure:
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Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (GC-MS).

For direct insertion, the sample is placed in a capillary tube and heated to volatilize it into the

ion source.

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

Instrument: A mass spectrometer capable of electron ionization, such as a quadrupole or

time-of-flight (TOF) analyzer.

Procedure: The resulting ions are accelerated and separated based on their mass-to-charge

ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 3-(5-Methyl-2-furyl)benzaldehyde.
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Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

This guide serves as a foundational resource for understanding the expected spectroscopic

properties of 3-(5-Methyl-2-furyl)benzaldehyde. Researchers are encouraged to perform their

own experimental analyses to obtain definitive data for this compound.

To cite this document: BenchChem. [Spectroscopic Data of 3-(5-Methyl-2-
furyl)benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1362213#spectroscopic-data-for-3-5-methyl-2-furyl-
benzaldehyde-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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